molecular formula C23H18N2O5 B8702022 7-(Benzyloxy)-6-methoxy-4-(4-nitrophenoxy)quinoline

7-(Benzyloxy)-6-methoxy-4-(4-nitrophenoxy)quinoline

Cat. No. B8702022
M. Wt: 402.4 g/mol
InChI Key: OBBQVPAGDKJEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Benzyloxy)-6-methoxy-4-(4-nitrophenoxy)quinoline is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Benzyloxy)-6-methoxy-4-(4-nitrophenoxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-6-methoxy-4-(4-nitrophenoxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

6-methoxy-4-(4-nitrophenoxy)-7-phenylmethoxyquinoline

InChI

InChI=1S/C23H18N2O5/c1-28-22-13-19-20(14-23(22)29-15-16-5-3-2-4-6-16)24-12-11-21(19)30-18-9-7-17(8-10-18)25(26)27/h2-14H,15H2,1H3

InChI Key

OBBQVPAGDKJEPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 7-(benzyloxy)-4-chloro-6-methoxyquinoline (20.00 g, 70.92 mmol) and p-nitrophenol (13.83 g, 100 mmol) in xylene (40 mL) and N-ethyldiisopropylamine (90 mL) was refluxed for 12 h. The mixture was cooled to rt and diluted with EtOH (200 mL). The solid was collected by filtration and dried in vacuo at 60° C. overnight to give the title compound as a pale yellow solid (22.6 g, 84.3%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
84.3%

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